Acidolytic Stability: TBDPS Ethers Are ~250-Fold More Stable Than TBS Ethers, Enabling Orthogonal Deprotection
The relative acidolytic stability of silyl ethers follows the well-established scale: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This translates to TBDPS ethers being approximately 250-fold more resistant to acidic hydrolysis than TBS ethers (5,000,000/20,000) and approximately 7-fold more resistant than TIPS ethers [1]. A separate source corroborates that TBDPS ethers display approximately 100-fold greater acid stability relative to TBS ethers [2]. In practice, this magnitude of difference permits selective removal of TBS ethers with mild acid (e.g., 80% AcOH or PPTS in MeOH) while leaving TBDPS ethers intact, a strategy extensively employed in natural product synthesis .
| Evidence Dimension | Relative acidolytic stability (normalized to TMS = 1) |
|---|---|
| Target Compound Data | TBDPS = 5,000,000 |
| Comparator Or Baseline | TBS = 20,000; TIPS = 700,000; TES = 64; TMS = 1 |
| Quantified Difference | TBDPS is 250× more stable than TBS; ~7× more stable than TIPS; ~78,000× more stable than TES; 5,000,000× more stable than TMS |
| Conditions | Standard acidic hydrolysis conditions; scale compiled from Greene's Protective Groups in Organic Synthesis and peer-reviewed literature. |
Why This Matters
This large stability gap enables reliable orthogonal protection schemes where TBDPS and TBS groups coexist on the same substrate and can be sequentially deprotected, a capability that smaller or less stable silyl groups cannot offer.
- [1] Silyl Ether. Wikipedia. Relative stability scale compiled from Greene's Protective Groups and primary literature. View Source
- [2] Biochemsafebuy. 叔丁基二苯基氯硅烷物理性质和应用. Reports ~100-fold greater acid stability vs. TBS derivatives. View Source
